molecular formula C18H21FN4O2 B2548987 [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415463-55-5

[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2548987
CAS RN: 2415463-55-5
M. Wt: 344.39
InChI Key: PQEWMUVMGBFNKT-UHFFFAOYSA-N
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Description

[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone, also known as FQMPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FQMPM is a synthetic compound that is derived from quinazoline, and it has been found to possess unique biochemical and physiological properties that make it a promising candidate for further studies.

Mechanism Of Action

The mechanism of action of [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone is not fully understood, but it has been found to act as a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. By blocking this receptor, [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been found to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the promotion of cell survival. These effects are mediated by the blockade of the alpha7 nAChR, which is involved in various cellular processes.

Advantages And Limitations For Lab Experiments

[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has several advantages for lab experiments, including its high potency and selectivity for the alpha7 nAChR, and its ability to cross the blood-brain barrier. However, [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone, including the development of new drugs based on its chemical structure, the identification of new drug targets, and the study of its potential therapeutic effects in various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 6-fluoroquinazoline-4-amine, which is then reacted with morpholine to form 4-(6-Fluoroquinazolin-4-yl)morpholine. This intermediate compound is then coupled with piperidin-1-ylmethanone to form [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone.

Scientific Research Applications

[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been studied for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been used as a tool compound to study the mechanism of action of various drugs, and to identify new drug targets. In neuroscience research, [4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been studied for its potential as a tool compound to study the function of various neurotransmitter receptors.

properties

IUPAC Name

[4-(6-fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-13-4-5-15-14(10-13)17(21-12-20-15)23-8-9-25-16(11-23)18(24)22-6-2-1-3-7-22/h4-5,10,12,16H,1-3,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEWMUVMGBFNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone

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